molecular formula C9H10BrClFN B1448039 7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1432681-93-0

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B1448039
CAS RN: 1432681-93-0
M. Wt: 266.54 g/mol
InChI Key: WGRQUGCCTHAUIT-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C9H10BrClFN . It has a molecular weight of 266.54 .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinoline core, which is a heterocyclic compound containing a quinoline ring system that has been fully reduced . This core is substituted at the 7-position with a bromine atom and at the 5-position with a fluorine atom .

Scientific Research Applications

Resolution of Flumequine Intermediate

  • The compound has been used in the resolution of racemic flumequine intermediate, specifically 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Bálint et al., 2000).

Synthesis and Antibacterial Activities

  • It has been instrumental in the synthesis and study of antibacterial activities, particularly in the context of temafloxacin hydrochloride and its enantiomers (Chu et al., 1991).

Synthesis of Quinoline Derivatives

  • The compound is utilized in efficient and selective synthesis methods for various quinoline derivatives, showing its versatility in chemical synthesis (Şahin et al., 2008).

Synthesis of Optically Active Antibacterial Agents

  • It is used in the synthesis of optically active forms of antibacterial agents like flumequine (Bálint et al., 1999).

Synthesis and Antiulcer Activity

  • The compound has been synthesized and examined for antiulcer activities, showing its potential application in pharmaceuticals (Uchida et al., 1990).

Amidomercuration-Cyclization Studies

  • Studies involving amidomercuration-cyclization of derivatives show the compound's role in advanced chemical synthesis techniques (Berger & Kerly, 1993).

Fungicidal Activity

  • Research on fungicidal activity and chemical constitution has included studies on this compound, particularly in relation to naphthoquinones and quinoline derivatives (James et al., 1981).

Antioxidative or Prooxidative Effects

  • Investigations into the antioxidative or prooxidative effects of quinoline derivatives have used this compound as a reference or a subject of study (Liu et al., 2002).

Antimalarial Activity

  • Synthesis and testing of tebuquine analogues, a class of antimalarial drugs, have involved the use of this compound (O’Neill et al., 1997).

In Vitro Cytotoxic Studies

  • The compound has been part of in vitro cytotoxic studies, particularly in the context of thiosemicarbazones and their metal complexes (Kotian et al., 2021).

Synthesis in Pyridine and Quinoline Series

  • It has also been used in the synthesis of chloro and hydroxy derivatives in pyridine and quinoline series (Mongin et al., 1996).

Asymmetric Transfer Hydrogenation

  • The compound plays a role in asymmetric transfer hydrogenation in water, highlighting its application in green chemistry (Wang et al., 2009).

Safety and Hazards

While specific safety and hazard information for 7-Bromo-5-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is not available, compounds of similar structure can be harmful by inhalation, in contact with skin, and if swallowed . They may also present hazards related to combustibility .

properties

IUPAC Name

7-bromo-5-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-6-4-8(11)7-2-1-3-12-9(7)5-6;/h4-5,12H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRQUGCCTHAUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2F)Br)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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